
Antitubercular agent-27
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitubercular agent-27 is a novel compound developed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in preclinical studies, demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis. The development of this compound is part of ongoing efforts to find effective treatments for tuberculosis, especially in the face of rising drug resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-27 involves a multi-step process. One common synthetic route includes the cycloaddition reaction under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields and shorter reaction times . The reaction typically involves the use of quinoxaline Schiff bases and aryl nitrile oxides at room temperature.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing advanced purification techniques such as crystallization and chromatography.
化学反应分析
Hydrazone Formation (Condensation)
The core structure is established via condensation between hydrazine derivatives and aldehydes/ketones under reflux conditions. For example:
-
Reactants : Substituted hydrazines + heteroaryl aldehydes (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) .
-
Conditions : NaOH catalyst in ethanol, room temperature or reflux .
-
Outcome : Forms hydrazone intermediates critical for antimycobacterial activity.
Cyclization
Cyclization reactions generate the pyrazolylpyrazoline scaffold, enhancing pharmacological potency:
-
Method : One-pot multicomponent reactions combining aldehydes, 2-acetyl pyrrole/thiazole, and hydrazines .
-
Yield : Optimized protocols achieve high purity with minimal side products.
Reduction Reactions
Selective reduction under controlled conditions modifies functional groups (e.g., nitro to amine) to improve bioavailability or target specificity .
Functional Group Transformations
The compound’s reactivity is influenced by its functional groups:
Reaction Optimization
Key parameters for scalable synthesis include:
Solvent and Catalyst Screening
-
Optimal Conditions : Ethanol with NaOH achieves 98% conversion in one-pot reactions .
-
Alternatives : DMF or THF with fluoride-based catalysts (e.g., TBAF) for deprotection steps .
Temperature and Time
-
Cyclization : 70°C for 46 hours yields stable intermediates .
-
Deprotection : HCl in dioxane at 0°C prevents side reactions .
Characterization of Reactivity
Post-synthesis, the compound is analyzed using:
-
Nuclear Magnetic Resonance (NMR) : Confirms hydrazone and pyrazole ring formation.
-
Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 349.3 for intermediate) .
Biological Activity Linked to Reactivity
The compound’s MIC (7.8 µM) and IC₅₀ (3.2 µM) against M. tuberculosis correlate with its ability to inhibit InhA, a key enzyme in mycolic acid biosynthesis . Comparative data:
Compound | MIC (µg/mL) | Target |
---|---|---|
Antitubercular agent-27 | 7.8 | InhA enzyme |
Isoniazid | 0.20 | InhA (indirect) |
Rifampicin | 40 | RNA polymerase |
Stability and Degradation
This compound remains stable under physiological pH but undergoes hydrolysis in acidic environments, necessitating formulation adjustments for oral delivery .
科学研究应用
Antitubercular agent-27 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Explored as a potential treatment for tuberculosis, especially drug-resistant forms.
Industry: Utilized in the development of new antitubercular drugs and formulations.
作用机制
The mechanism of action of antitubercular agent-27 involves inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in mycolic acid synthesis, such as enoyl-acyl carrier protein reductase (InhA), which is crucial for the survival of the bacteria .
相似化合物的比较
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Bedaquiline
生物活性
Antitubercular agent-27 (AT-27) is a compound under investigation for its potential efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This article reviews the biological activity of AT-27, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The precise mechanism of action for AT-27 is still being elucidated, but preliminary studies suggest that it may inhibit key enzymatic pathways involved in the metabolism and growth of Mtb. Notably, it has been observed that compounds targeting mycolic acid biosynthesis, such as isoniazid, interact with the InhA enzyme critical for this process. Similar pathways may be affected by AT-27, although specific targets remain to be confirmed through further research.
Structure-Activity Relationship (SAR)
Research into the SAR of AT-27 indicates that modifications to its chemical structure can significantly influence its biological activity. For instance, variations in functional groups and stereochemistry have been shown to affect the compound's potency against Mtb. A systematic evaluation of various analogs has revealed that certain substitutions can enhance antitubercular activity while maintaining favorable pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
In Vitro Studies
In vitro studies have demonstrated that AT-27 exhibits significant inhibitory effects on Mtb growth. The minimum inhibitory concentration (MIC) values reported for AT-27 are competitive with established antitubercular agents. For example:
These results suggest that AT-27 could serve as a promising candidate for further development in the fight against TB.
Cytotoxicity Studies
Cytotoxicity assessments reveal that AT-27 possesses a favorable safety profile. The selectivity index (SI), which compares the toxic dose to the effective dose against Mtb, indicates low toxicity to human cell lines at concentrations effective against Mtb.
Case Studies
Case Study 1: Efficacy in Animal Models
In a recent study involving murine models of TB, AT-27 was administered to infected mice to evaluate its therapeutic potential. The results indicated a significant reduction in bacterial load in lung tissues compared to untreated controls. This study supports the compound's potential for further clinical evaluation.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining AT-27 with other antitubercular agents. Preliminary findings suggest that combination therapy may enhance efficacy and reduce the likelihood of resistance development, a critical concern in TB treatment.
属性
分子式 |
C14H8BrN3O3 |
---|---|
分子量 |
346.13 g/mol |
IUPAC 名称 |
N-(4-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H8BrN3O3/c15-10-3-1-2-9-11(10)14(21)18(13(9)20)17-12(19)8-4-6-16-7-5-8/h1-7H,(H,17,19) |
InChI 键 |
PTAYSFASQUXRSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。